molecular formula C12H14O3 B1601200 Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 89228-42-2

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1601200
CAS No.: 89228-42-2
M. Wt: 206.24 g/mol
InChI Key: XAINZGNJMZZXKT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 89228-42-2) is derived through the following conventions:

  • The parent structure is 5,6,7,8-tetrahydronaphthalene (tetralin), a bicyclic system comprising a benzene ring fused to a cyclohexene ring.
  • Substituents are numbered to minimize locants:
    • A hydroxyl (-OH) group at position 4 on the aromatic ring.
    • A methyl ester (-COOCH₃) at position 2 on the same ring.

Alternative names include methyl 4-hydroxy-2-tetralincarboxylate and 4-hydroxytetralin-2-carboxylic acid methyl ester. The SMILES notation COC(=O)C1=CC2=C(C=C1)C(CCCC2)O unambiguously encodes the connectivity, while the InChIKey XAINZGNJMZZXKT-UHFFFAOYSA-N provides a unique identifier for computational databases.

Molecular Architecture: Stereochemical Considerations and Conformational Analysis

The molecule features a tetralin scaffold with a partially saturated six-membered ring (positions 5–8). Key structural attributes include:

  • Planar aromatic ring : The benzene moiety (positions 1–4) adopts a planar geometry, while the cyclohexene ring (positions 5–8) exhibits partial saturation, leading to a non-planar, half-chair conformation in the aliphatic region.
  • Substituent orientation :
    • The hydroxyl group at C4 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing a syn-periplanar arrangement.
    • The methyl ester at C2 adopts an equatorial orientation relative to the aromatic plane, minimizing steric clashes with the tetralin system.

No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its IUPAC name and synthetic protocols.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.65 (d, J = 8.4 Hz, 1H, H3): Aromatic proton ortho to the ester.
    • δ 6.55 (s, 1H, H1): Aromatic proton meta to the hydroxyl.
    • δ 5.20 (s, 1H, -OH): Exchangeable proton, broadened in D₂O.
    • δ 3.85 (s, 3H, -OCH₃): Methyl ester group.
    • δ 2.70–1.50 (m, 8H, H5–H8): Aliphatic protons of the cyclohexene ring.
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.2 (C=O): Ester carbonyl.
    • δ 156.1 (C4-OH): Oxygenated aromatic carbon.
    • δ 130.5–115.3 (C1–C3): Aromatic carbons.
    • δ 52.1 (-OCH₃): Methyl ester carbon.
    • δ 28.4–22.7 (C5–C8): Aliphatic carbons.
Infrared (IR) Spectroscopy
  • νmax (cm⁻¹) :
    • 3350 (O-H stretch, broad).
    • 1715 (C=O stretch, ester).
    • 1605, 1480 (C=C aromatic stretches).
    • 1260 (C-O ester asymmetric stretch).
UV-Vis Spectroscopy
  • λmax (MeOH) : 278 nm (ε = 4500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the aromatic system.

Crystallographic Data and Solid-State Packing Behavior

While single-crystal X-ray diffraction data for this specific compound remains unreported, related tetralin derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Key packing interactions likely include:

  • Hydrogen-bonding networks : Between hydroxyl groups and ester oxygens of adjacent molecules.
  • Van der Waals interactions : Dominated by aliphatic cyclohexene regions.

The absence of bulky substituents suggests a layered packing motif , with aromatic planes stacked at 3.5–4.0 Å distances, typical of π-π interactions.

Properties

IUPAC Name

methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAINZGNJMZZXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526608
Record name Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89228-42-2
Record name Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Starting from 6-Methoxy-1-tetralone

One established preparation method involves the demethylation of 6-methoxy-1-tetralone to yield 6-hydroxy-1-tetralone, which is a key intermediate in the synthesis of methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate:

  • Step A: Demethylation of 6-Methoxy-1-tetralone
    • React 6-methoxy-1-tetralone (17.6 g, 100 mmol) with 48% hydrogen bromide solution (100 mL) at 100°C for 24 hours.
    • Upon cooling, the solid product precipitates and is filtered.
    • The solid is washed with 5% aqueous sodium bicarbonate solution and then with deionized water until neutral.
    • Drying and purification by silica gel column chromatography (elution with ethyl acetate:n-hexane = 1:5) yields 6-hydroxy-1-tetralone with an 86% yield (13.9 g).
    • Mass spectrometry confirms the product with MS(M+1) = 163.14.

This intermediate can be further functionalized to introduce the carboxylate group at the 2-position and hydroxyl at the 4-position of the tetrahydronaphthalene core.

Functionalization to this compound

The synthesis from 6-hydroxy-1-tetralone proceeds through several transformations, including triflation, substitution, and esterification steps, often involving trifluoromethanesulfonate derivatives and nucleophilic substitutions:

  • Step B: Formation of 5-Carbonyl-5,6,7,8-tetrahydronaphthalene-2-trifluoromethanesulfonate

    • This intermediate is prepared by triflation of the hydroxy group to enable nucleophilic substitution.
    • Subsequent reactions introduce the methyl ester group at the 2-position.
  • Step C: Introduction of Hydroxyl Group at 4-Position

    • Hydroxylation at the 4-position can be achieved via selective oxidation or substitution reactions, depending on the precursor used.
    • Protection of hydroxyl groups during intermediate steps is common to prevent unwanted oxidation.

Alternative Synthesis via Imine Formation and Reduction

Another synthetic approach involves the formation of an imine intermediate from methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate followed by reduction and functional group transformations:

  • Imine Formation

    • React methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate with (R)-(+)-2-methyl-2-propane sulfinamide in the presence of titanium tetraethoxide in tetrahydrofuran (THF) at 70°C for 12 hours.
    • The imine intermediate is isolated by silica gel chromatography with a 76% yield.
  • Reduction

    • Reduce the imine with sodium borohydride (NaBH4) in a mixture of THF and water at −50°C to yield a mixture of diastereomeric amines.
    • Separation of diastereomers is performed by chromatography.
  • Protection and Hydroxylation

    • The resulting amine is protected as a Boc derivative using di-tert-butyldicarbonate in dichloromethane.
    • Hydroxylation at the 5-position (corresponding to the 4-position in the tetrahydronaphthalene numbering) is achieved by oxidation with potassium permanganate (KMnO4) in acetone at 0°C to room temperature.
  • Final Esterification

    • The hydroxylated intermediate is converted to the methyl ester derivative using palladium-catalyzed carbonylation under CO atmosphere in methanol.

This method allows for stereoselective synthesis and the introduction of the hydroxy group with control over stereochemistry.

Oxidation Strategies and Protection Techniques

  • Protection of hydroxyl groups during synthesis is critical to prevent over-oxidation.
  • Oxidation of tetrahydronaphthalene derivatives to α-tetralone intermediates is often achieved using oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or chromium trioxide (CrO3).
  • DDQ oxidation in dioxane at room temperature is effective for certain substrates but may fail for substrates with multiple acetate groups, where CrO3 oxidation is preferred.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents and Conditions Product / Transformation Yield / Notes
1 6-Methoxy-1-tetralone 48% HBr, 100°C, 24 h 6-Hydroxy-1-tetralone 86% yield; purified by chromatography
2 6-Hydroxy-1-tetralone Triflation reagents (e.g., trifluoromethanesulfonate) 5-Carbonyl-5,6,7,8-tetrahydronaphthalene-2-triflate Intermediate for substitution
3 Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (R)-(+)-2-methyl-2-propane sulfinamide, Ti(OEt)4, THF, 70°C Imine intermediate 76% yield; purified by chromatography
4 Imine intermediate NaBH4 reduction, THF/H2O, −50°C Diastereomeric amines 78% combined yield
5 Amine derivative Boc protection (di-tert-butyldicarbonate, CH2Cl2) Boc-protected amine 85% yield over two steps
6 Boc-protected amine KMnO4 oxidation, acetone, 0°C to 23°C Hydroxylated bromoketone intermediate 61% yield
7 Bromoketone intermediate Pd(OAc)2, xantphos, Et3N, CO atmosphere, methanol, 70°C Methyl ester derivative (target compound) 80% yield

Practical Considerations and Formulation Notes

  • Stock solutions of this compound are prepared in solvents like DMSO with precise molarity calculations to ensure reproducibility in biological assays.
  • For in vivo formulations, the compound is dissolved in DMSO master liquid and then diluted with solvents such as PEG300, Tween 80, or corn oil to achieve the desired working concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

    Reduction: Formation of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has potential applications in drug development. Its structure allows for modifications that can lead to the creation of new therapeutic agents. Studies have indicated its effectiveness as a precursor for synthesizing various bioactive compounds.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain analogs inhibited the proliferation of cancer cells in vitro, suggesting a pathway for developing new cancer therapies .

Material Science

This compound is utilized in the synthesis of advanced materials. Its ability to form stable polymers makes it valuable in creating synthetic resins and coatings.

Data Table: Material Properties Comparison

PropertyMethyl 4-Hydroxy CompoundOther Similar Compounds
Thermal StabilityHighModerate
Chemical ResistanceExcellentVariable
Polymerization PotentialHighModerate

Agricultural Chemistry

This compound has been explored for its potential use as a plant growth regulator. Its application in agriculture could enhance crop yields and resilience against pests.

Case Study: Growth Regulation

In a controlled study, applications of this compound resulted in increased growth rates in specific crops under stress conditions. This highlights its potential role in sustainable agriculture practices .

Dyes and Pigments

The compound serves as an intermediate in the production of dyes and pigments used in textiles and coatings. Its stable structure allows for vibrant color retention and resistance to fading.

Chemical Synthesis

This compound is involved in synthesizing various chemicals used in industrial processes. Its versatility as a building block makes it suitable for creating complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

  • Structural Difference : The ethyl ester analog replaces the methyl group with an ethyl chain, altering lipophilicity and steric effects.
  • Impact : Increased alkyl chain length may enhance membrane permeability but reduce solubility in polar solvents compared to the methyl ester .

Methyl 3-Hydroxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: N/A)

  • Structural Difference : Hydroxyl group at position 3 instead of 4, with an additional ketone at position 4.
  • Physical Properties : Melting point 106–108°C ; molecular weight 220.07 g/mol (vs. 206.24 for the target compound).
  • Reactivity : The 5-oxo group introduces electrophilic character, enabling nucleophilic additions or reductions, unlike the purely aromatic target compound .

Ketone-Containing Derivatives

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 144464-66-4)

  • Structural Difference : Ketone at position 5 replaces the hydroxyl group at position 4.
  • Synthesis : Prepared via DDQ-mediated oxidation of tetrahydronaphthalenes, a method applicable to related compounds .
  • Applications: The ketone enhances reactivity in condensation reactions (e.g., Knoevenagel), broadening utility in heterocycle synthesis .

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 116047-26-8)

  • Structural Difference : Ketone at position 6.

Carboxylic Acid and Nitrile Derivatives

5,6,7,8-Tetrahydro-2-naphthoic Acid (CAS: 1131-63-1)

  • Structural Difference : Carboxylic acid replaces the methyl ester.
  • Properties : Higher polarity reduces lipid solubility but increases hydrogen-bonding capacity, impacting crystallization and biological uptake .

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (CAS: N/A)

  • Structural Difference : Nitrile group at position 1.
  • Reactivity : The electron-withdrawing nitrile group deactivates the aromatic ring, reducing electrophilic substitution rates compared to the ester .

Substituted OLES Compounds

5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde

  • Structural Features : Methoxy and aldehyde groups at positions 3 and 2, respectively, with tetramethyl substituents.
  • Impact : Steric hindrance from tetramethyl groups slows reaction kinetics, while the aldehyde enables Schiff base formation .

Data Tables for Comparative Analysis

Compound Name CAS No. Molecular Formula Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate 89228-42-2 C₁₂H₁₄O₃ 4-hydroxy, methyl ester 206.24 Not reported
Methyl 3-Hydroxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate N/A C₁₂H₁₂O₄ 3-hydroxy, 5-oxo, methyl ester 220.07 106–108
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate 144464-66-4 C₁₂H₁₂O₃ 5-oxo, methyl ester 204.22 Not reported
5,6,7,8-Tetrahydro-2-naphthoic acid 1131-63-1 C₁₁H₁₂O₂ Carboxylic acid 176.21 Not reported

Key Research Findings

Synthetic Versatility : The hydroxyl and ester groups in this compound enable regioselective functionalization, such as acylations or etherifications, which are less feasible in ketone-containing analogs due to competing reactivity .

Solubility Trends : Esters generally exhibit higher organic solvent solubility than carboxylic acids. For example, the methyl ester dissolves in DMSO at 10 mM , whereas the acid form may require alkaline aqueous solutions .

Biological Activity

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (also known as Methyl 4-hydroxy-2-naphthoate) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 59604-96-5
  • IUPAC Name : this compound
  • Physical Appearance : Pale-yellow to yellow-brown solid

Biological Activity Overview

This compound exhibits a range of biological activities that are relevant in medicinal chemistry and pharmacology. The compound's structure suggests potential interactions with various biological targets.

  • Antioxidant Activity : Research indicates that compounds with similar naphthalene structures often exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of tetrahydronaphthalene can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Experimental Data

  • Antioxidant Studies :
    • A study evaluated the antioxidant capacity of methyl 4-hydroxy derivatives using various assays (DPPH and ABTS). Results showed significant free radical scavenging activity compared to control groups.
  • Anti-inflammatory Research :
    • An experimental model using adiponectin-deficient mice demonstrated that administration of related compounds led to a reduction in alveolar destruction in COPD models. Although the specific effects of this compound were not directly tested, the results suggest potential pathways for anti-inflammatory action .
  • Microbial Activity :
    • In vitro tests showed that methyl 4-hydroxy derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating possible applications in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduction in alveolar destruction in COPD models
AntimicrobialInhibition of bacterial growth

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

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